

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid structure and properties

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B173869

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An In-Depth Technical Guide to **2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid**: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-(methylsulfonyl)pyrimidine-4-carboxylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates a pyrimidine core, recognized as a privileged scaffold in numerous bioactive agents, with two key functional groups: an electron-withdrawing methylsulfonyl moiety at the C2 position and a carboxylic acid at the C4 position. This unique combination imparts valuable physicochemical properties and reactivity, positioning it as a versatile building block for chemical synthesis and a potential covalent modifier of biological targets. This document details its structure, physicochemical properties, synthesis, reactivity, and explores its biological significance and applications, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Combination of a Privileged Core and Reactive Functionalities

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential backbone of nucleobases uracil, cytosine, and thymine in DNA and RNA. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory,

and antiviral properties. The strategic functionalization of this scaffold is a key approach in the design of novel therapeutics.

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid emerges as a particularly strategic derivative due to its dual functionalities:

- The Methylsulfonyl Group ($-\text{SO}_2\text{CH}_3$): This powerful electron-withdrawing group serves as an excellent leaving group in nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) reactions. Its presence makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles, most notably the thiol side chains of cysteine residues in proteins. This reactivity is the basis for its application as a covalent warhead in the design of targeted inhibitors.
- The Carboxylic Acid Group ($-\text{COOH}$): This functional group provides a versatile handle for synthetic elaboration, allowing for the formation of amides, esters, and other derivatives. It also enhances aqueous solubility and offers a critical hydrogen bond donor/acceptor site for molecular recognition at a biological target's active site.

This guide will dissect these features to provide a holistic understanding of the molecule's potential in modern drug discovery.

Physicochemical Properties and Structural Analysis

The structural and physicochemical properties of **2-(methylsulfonyl)pyrimidine-4-carboxylic acid** are fundamental to its behavior in both chemical and biological systems.

Chemical Structure:

Table 1: Physicochemical and Identification Data

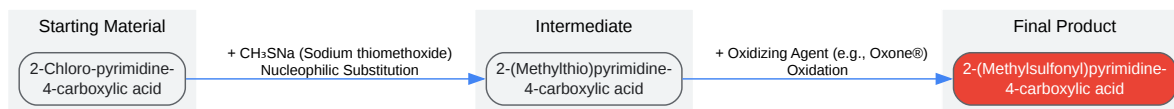
| Property | Value | Source(s) |
|--------------------|---|-----------|
| IUPAC Name | 2-(Methylsulfonyl)pyrimidine-4-carboxylic acid | - |
| CAS Number | 1370411-46-3 | |
| Molecular Formula | C ₆ H ₆ N ₂ O ₄ S | |
| Molecular Weight | 202.19 g/mol | |
| Canonical SMILES | CS(=O) (=O)C1=NC=C(N=C1)C(=O)O | |
| Physical Form | Solid (predicted) | |
| Storage Conditions | Sealed in dry, room temperature | |

Synthesis and Chemical Reactivity

The synthesis of **2-(methylsulfonyl)pyrimidine-4-carboxylic acid** typically leverages the established chemistry of pyrimidine precursors. A common and effective strategy involves the oxidation of a more readily available 2-(methylthio)pyrimidine intermediate.

Proposed Synthetic Pathway

A plausible two-step synthesis begins with a 2-chloropyrimidine precursor, followed by nucleophilic substitution with a sulfur source and subsequent oxidation.



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Caption: Proposed two-step synthesis of **2-(methylsulfonyl)pyrimidine-4-carboxylic acid**.

Chemical Reactivity Profile

The reactivity of this molecule is dominated by the electrophilic nature of the C2 position, a direct consequence of the attached methylsulfonyl group.

- **Nucleophilic Aromatic Substitution (S_NAr):** This is the hallmark reaction. The methylsulfonyl moiety is an exceptional leaving group, far more reactive than corresponding chloro or methylthio substituents. It readily reacts with soft nucleophiles, particularly thiols (e.g., cysteine residues), at or near physiological pH. The reaction proceeds via a Meisenheimer intermediate, resulting in the formation of a stable thioether bond and the release of methanesulfinic acid. This high reactivity and specificity for thiols make it an ideal electrophile for covalent targeting.
- **Reactions of the Carboxylic Acid:** The -COOH group undergoes standard transformations, such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling agents (e.g., EDC, HATU). This allows the core scaffold to be readily incorporated into larger, more complex molecules.

Biological Significance and Potential Applications

While direct biological data for **2-(methylsulfonyl)pyrimidine-4-carboxylic acid** is sparse in publicly accessible literature, the well-documented reactivity of the 2-sulfonylpyrimidine scaffold provides a strong basis for its potential applications.

Covalent Inhibitor Design

The primary application lies in its use as a "warhead" for targeted covalent inhibitors. Covalent drugs have seen a resurgence due to their potential for increased potency, prolonged duration of action, and ability to overcome drug resistance. The 2-sulfonylpyrimidine moiety is highly attractive for this purpose because:

- **Cysteine Selectivity:** It demonstrates high chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine under physiological conditions.
- **Tunable Reactivity:** The reactivity of the scaffold can be modulated by introducing other substituents onto the pyrimidine ring. Electron-withdrawing groups enhance reactivity, while

electron-donating groups can attenuate it, allowing for fine-tuning to match the nucleophilicity of a target cysteine.

- **Biocompatibility:** The reaction occurs under mild, metal-free conditions compatible with biological systems.

Chemical Biology and Proteomics

Related 2-sulfonylpyrimidines have been utilized as chemical probes for identifying and labeling reactive cysteines within the proteome. This application is crucial for target identification and validation, helping to map the "ligandable" cysteinome and uncover new therapeutic targets.

Intermediate for Medicinal Chemistry

Beyond its role as a covalent warhead, the compound is a valuable synthetic intermediate. The sulfonyl group can be displaced by a variety of nucleophiles (amines, alcohols, etc.) to build diverse libraries of pyrimidine derivatives for screening against a wide range of biological targets. Several approved drugs and clinical candidates containing the pyrimidine core are synthesized from 2-(methylsulfonyl)pyrimidine intermediates.

Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles for the synthesis and characterization of similar compounds. **Safety Note:** These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Two-Step Synthesis of 2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid

Step A: Synthesis of 2-(Methylthio)pyrimidine-4-carboxylic acid

- **Reaction Setup:** To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF), add sodium thiomethoxide (CH_3SNa , 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

- **Reaction Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Work-up and Isolation:** Upon completion, carefully quench the reaction with water and acidify with 1M HCl to a pH of ~3-4. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the crude 2-(methylthio)pyrimidine-4-carboxylic acid intermediate.

Step B: Oxidation to **2-(Methylsulfonyl)pyrimidine-4-carboxylic Acid**

- **Reaction Setup:** Dissolve the crude 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) from Step A in a mixture of acetone and water. Cool the solution to 0 °C in an ice bath.
- **Oxidation:** Add potassium peroxymonosulfate (Oxone®, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. The use of Oxone® in an aqueous-organic mixture provides an effective and environmentally friendly oxidation system.
- **Reaction Execution:** Stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the final product.

Protocol 2: Characterization of the Final Product

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see a singlet for the methylsulfonyl protons (-SO₂CH₃) around 3.4-3.6 ppm and distinct aromatic protons for the pyrimidine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).
 - ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (~165 ppm) and the carbons of the pyrimidine ring.

- Mass Spectrometry (MS):
 - Use Electrospray Ionization (ESI) in negative mode to observe the $[M-H]^-$ ion, confirming the molecular weight of 202.19 g/mol. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
- Purity Analysis:
 - Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

2-(Methylsulfonyl)pyrimidine-4-carboxylic acid is a molecule of high strategic value in contemporary chemical biology and drug discovery. Its structure combines a biologically relevant pyrimidine scaffold with a thiol-reactive sulfonyl group and a synthetically versatile carboxylic acid. This unique arrangement makes it an excellent candidate for the development of targeted covalent inhibitors, advanced chemical probes, and as a key intermediate for the synthesis of diverse small molecule libraries. The straightforward and robust synthetic routes to access this compound further enhance its utility for researchers aiming to innovate at the interface of chemistry and biology.

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